molecular formula C10H5ClFNO2 B12993670 7-Chloro-6-fluoroquinoline-2-carboxylic acid

7-Chloro-6-fluoroquinoline-2-carboxylic acid

Cat. No.: B12993670
M. Wt: 225.60 g/mol
InChI Key: KGSPMCJDDGCJSN-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoroquinoline-2-carboxylic acid is a chemical compound belonging to the quinoline family. It is characterized by the presence of both chlorine and fluorine atoms on the quinoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluoroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction proceeds through condensation and cyclization to form the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation have been employed to reduce reaction times and increase yields. For instance, microwave-assisted synthesis has shown to produce high yields (91-96%) in significantly shorter reaction times (110-210 seconds) .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Cyclization and Condensation: These reactions are crucial in forming the quinoline ring structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

7-Chloro-6-fluoroquinoline-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoroquinoline-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of the ATPase domain of human topoisomerase IIα, an enzyme crucial for DNA replication and cell division. This inhibition leads to the disruption of DNA processes, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-6-fluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

7-chloro-6-fluoroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-6-4-9-5(3-7(6)12)1-2-8(13-9)10(14)15/h1-4H,(H,14,15)

InChI Key

KGSPMCJDDGCJSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)F)Cl)C(=O)O

Origin of Product

United States

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